molecular formula C11H11N3O2S B14678151 Methyl (5-anilino-1,3,4-thiadiazol-2-yl)acetate CAS No. 35728-28-0

Methyl (5-anilino-1,3,4-thiadiazol-2-yl)acetate

Cat. No.: B14678151
CAS No.: 35728-28-0
M. Wt: 249.29 g/mol
InChI Key: YMVAEERKYXVIQK-UHFFFAOYSA-N
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Description

Methyl (5-anilino-1,3,4-thiadiazol-2-yl)acetate is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (5-anilino-1,3,4-thiadiazol-2-yl)acetate typically involves the reaction of 5-anilino-1,3,4-thiadiazole with methyl chloroacetate under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is refluxed for several hours, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl (5-anilino-1,3,4-thiadiazol-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl (5-anilino-1,3,4-thiadiazol-2-yl)acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl (5-anilino-1,3,4-thiadiazol-2-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The thiadiazole ring can form hydrogen bonds and hydrophobic interactions with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can interfere with cellular pathways by binding to specific receptors and modulating signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (5-amino-1,3,4-thiadiazol-2-yl)acetate
  • 1,3,4-Thiadiazole-2-amine, 5-(methylthio)
  • 5-Amino-3-methyl-1,2,4-thiadiazole

Uniqueness

Methyl (5-anilino-1,3,4-thiadiazol-2-yl)acetate is unique due to the presence of the anilino group, which enhances its biological activity and allows for further functionalization. This compound exhibits distinct chemical reactivity compared to other thiadiazole derivatives, making it a valuable scaffold for the development of new drugs and materials .

Properties

CAS No.

35728-28-0

Molecular Formula

C11H11N3O2S

Molecular Weight

249.29 g/mol

IUPAC Name

methyl 2-(5-anilino-1,3,4-thiadiazol-2-yl)acetate

InChI

InChI=1S/C11H11N3O2S/c1-16-10(15)7-9-13-14-11(17-9)12-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,14)

InChI Key

YMVAEERKYXVIQK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=NN=C(S1)NC2=CC=CC=C2

Origin of Product

United States

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